molecular formula C5H4N4O B13112854 Imidazo[1,2-d][1,2,4]triazin-2-ol

Imidazo[1,2-d][1,2,4]triazin-2-ol

Cat. No.: B13112854
M. Wt: 136.11 g/mol
InChI Key: ZTJXMAGOMZAEPL-UHFFFAOYSA-N
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Description

Imidazo[1,2-d][1,2,4]triazin-2-ol is a heterocyclic compound that belongs to the class of fused triazines It is characterized by its unique structure, which includes an imidazole ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-d][1,2,4]triazin-2-ol typically involves the reaction of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones, which results in the formation of this compound derivatives . This reaction is straightforward and can be performed on a gram scale, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-d][1,2,4]triazin-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the this compound core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated alkyl compounds, substituted phenylhydrazines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Imidazo[1,2-d][1,2,4]triazin-2-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Imidazo[1,2-d][1,2,4]triazin-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and potential for modification, which allows for the development of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

imidazo[1,2-d][1,2,4]triazin-2-ol

InChI

InChI=1S/C5H4N4O/c10-5-2-9-3-7-6-1-4(9)8-5/h1-3,10H

InChI Key

ZTJXMAGOMZAEPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=NN=C2)O

Origin of Product

United States

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